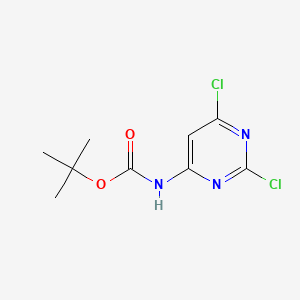
tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate is a chemical compound with the molecular formula C9H11Cl2N3O2. It is a white solid that is used in various chemical and biological research applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate typically involves the reaction between 2,6-dichloro-4-nitropyrimidine and tert-butyl isocyanate. The resulting product is then treated with hydrochloric acid to produce the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques.
化学反应分析
Types of Reactions
tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Acids and Bases: Hydrolysis reactions typically involve strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Hydrolysis Products: The primary products of hydrolysis are the corresponding amine and carbon dioxide.
科学研究应用
tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The specific mechanism of action for tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its application. Research is ongoing to identify its specific targets and their roles in biological systems.
相似化合物的比较
Similar Compounds
tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate: C9H11Cl2N3O2
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Its dichloropyrimidine core and tert-butyl carbamate group make it a versatile intermediate in organic synthesis, distinguishing it from other similar compounds.
生物活性
Tert-butyl (2,6-dichloropyrimidin-4-yl)carbamate is a chemical compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula C₉H₁₂Cl₂N₄O₂ and features a pyrimidine ring substituted with chlorine atoms and a carbamate group. Its structural characteristics play a significant role in its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticonvulsant Properties : Initial studies suggest potential anticonvulsant effects, likely due to its interaction with neurotransmitter systems.
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting various metabolic pathways.
- Antitumor Activity : There is evidence supporting its role in inhibiting tumor growth and promoting apoptosis in cancer cells .
The exact mechanism of action for this compound remains under investigation. However, it is believed to interact with multiple molecular targets, including:
- Receptor Binding : The chlorinated pyrimidine structure may enhance binding affinity to certain receptors involved in cell signaling pathways.
- Enzymatic Interactions : The compound's ability to modulate enzyme activity could lead to altered cellular responses in various biological systems .
Table 1: Summary of Biological Activities
Case Study: Antitumor Effects
A study conducted on human glioblastoma cells demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis. The treatment led to G0/G1 cell-cycle arrest, suggesting its potential as a therapeutic agent against aggressive tumors .
Synthesis and Applications
This compound can be synthesized through nucleophilic substitution reactions involving chlorinated pyrimidines. Its applications extend beyond medicinal chemistry into agricultural research, where it is being evaluated for use as a pesticide or herbicide due to its biological activity against specific plant pathogens.
属性
IUPAC Name |
tert-butyl N-(2,6-dichloropyrimidin-4-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N3O2/c1-9(2,3)16-8(15)14-6-4-5(10)12-7(11)13-6/h4H,1-3H3,(H,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNKYVWJTKTHRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC(=N1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670391 |
Source


|
| Record name | tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1244949-72-1 |
Source


|
| Record name | tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













